Cas no 2229281-71-2 (methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate)

Methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate is a specialized pyrrole derivative featuring a cyanoethyl and ester functional group, making it a versatile intermediate in organic synthesis. Its structural framework is valuable for constructing heterocyclic compounds, particularly in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (cyano) and electron-donating (methyl ester) groups enhances its reactivity in nucleophilic and electrophilic transformations. The compound's stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility. Its well-defined purity and consistent performance make it suitable for applications requiring precise molecular modifications, such as medicinal chemistry or material science.
methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate structure
2229281-71-2 structure
Product Name:methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate
CAS No:2229281-71-2
MF:C10H12N2O2
MW:192.214482307434
CID:5911321
PubChem ID:165844472
Update Time:2025-10-20

methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate
    • 2229281-71-2
    • EN300-1727976
    • Inchi: 1S/C10H12N2O2/c1-7(6-11)8-4-5-9(12(8)2)10(13)14-3/h4-5,7H,1-3H3
    • InChI Key: AFBCBIMBGKFNEK-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=C(C(C#N)C)N1C)=O

Computed Properties

  • Exact Mass: 192.089877630g/mol
  • Monoisotopic Mass: 192.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55Ų

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Additional information on methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate

Exploring Methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2229281-71-2): A Versatile Intermediate in Modern Organic Synthesis

In the realm of organic chemistry, methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2229281-71-2) has emerged as a compound of significant interest due to its unique structural features and broad applicability. This pyrrole derivative, characterized by its cyanoethyl and ester functional groups, serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Researchers and industry professionals are increasingly exploring its potential, driven by the growing demand for heterocyclic compounds in drug discovery and material science.

The compound's molecular structure, featuring a 1-methyl-1H-pyrrole core, offers a versatile platform for further chemical modifications. Its carboxylate ester group enables facile derivatization, while the cyanoethyl moiety introduces reactivity that can be harnessed for C-C bond formation or cyclization reactions. Such properties align with current trends in green chemistry and atom-economical synthesis, addressing the need for sustainable and efficient methodologies in modern laboratories.

Recent advancements in catalysis and flow chemistry have further amplified the utility of methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate. For instance, its compatibility with palladium-catalyzed cross-coupling reactions makes it valuable for constructing complex biaryl systems, a common motif in bioactive molecules. Additionally, its role in the development of OLED materials and organic semiconductors has garnered attention, as these technologies dominate discussions in renewable energy and electronics innovation.

From a synthetic perspective, the compound's stability under mild conditions and compatibility with diverse protecting group strategies make it attractive for multistep synthesis. Its pyrrole ring can participate in electrophilic aromatic substitution, while the ester group allows for hydrolysis or reduction to yield corresponding acids or alcohols. These transformations are frequently searched by chemists seeking scalable routes to functionalized heterocycles, reflecting the compound's relevance in both academic and industrial settings.

Quality control and analytical characterization of methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate typically involve techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, a critical factor for researchers investigating structure-activity relationships or developing high-throughput screening libraries. The compound's chromatographic behavior and spectral properties are well-documented, facilitating its integration into automated synthesis platforms.

As the pharmaceutical industry shifts toward targeted therapies and personalized medicine, the demand for structurally diverse small molecule scaffolds like this pyrrole derivative continues to rise. Its potential applications in kinase inhibitor design and metabolic pathway modulation are particularly noteworthy, aligning with current research on cancer therapeutics and anti-inflammatory agents. These connections to biomedical breakthroughs make it a recurring subject in scientific literature and patent filings.

In material science, the compound's electron-deficient pyrrole system contributes to the development of n-type organic semiconductors. This property resonates with the global push for flexible electronics and wearable technologies, where researchers frequently search for solution-processable organic materials. The cyano group's ability to enhance electron affinity while maintaining thermal stability makes this derivative particularly valuable for such applications.

From a commercial standpoint, methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate represents a growing segment in the fine chemicals market. Suppliers and contract research organizations increasingly list it in their catalogs, responding to the compound's expanding use in medicinal chemistry and material research. Its synthesis typically involves Knorr pyrrole synthesis or transition metal-catalyzed approaches, topics that generate substantial interest in synthetic methodology discussions.

Environmental and safety considerations surrounding this compound follow standard laboratory protocols for handling nitrile-containing compounds. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during manipulation—a reminder that aligns with the broader scientific community's emphasis on responsible research practices and laboratory safety standards.

Looking ahead, the trajectory for methyl 5-(1-cyanoethyl)-1-methyl-1H-pyrrole-2-carboxylate appears promising. As synthetic chemists continue to explore its reactivity and materials scientists investigate its electronic properties, this compound stands poised to contribute to advancements across multiple disciplines. Its presence in both academic research and industrial applications ensures its ongoing relevance in the dynamic landscape of chemical innovation.

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